1-(4-Chloro-2-pyridinyl)-1-butanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(4-chloropyridin-2-yl)butan-1-one |
InChI |
InChI=1S/C9H10ClNO/c1-2-3-9(12)8-6-7(10)4-5-11-8/h4-6H,2-3H2,1H3 |
InChI Key |
LZSNKQYNLLFJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Comprehensive Reaction Chemistry of 1 4 Chloro 2 Pyridinyl 1 Butanone
Reactions at the Butanone Functionality
The butanone moiety of 1-(4-chloro-2-pyridinyl)-1-butanone is the primary site of its chemical reactivity, allowing for a variety of transformations at both the carbonyl group and the adjacent alpha-carbon.
Nucleophilic Additions to the Carbonyl Group
The carbonyl group (C=O) is characterized by a highly polarized double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. chemguide.co.uk This fundamental reactivity allows for the synthesis of a diverse range of derivatives.
The carbonyl group of ketones can be reduced to a secondary alcohol through the addition of a hydride ion (H⁻). Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chadsprep.comchemguide.co.ukyoutube.com These reagents act as sources of hydride, which attacks the electrophilic carbonyl carbon. libretexts.org
The general mechanism involves the nucleophilic addition of the hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation, typically from the solvent or an acidic workup, yields the final alcohol product. chemguide.co.uklibretexts.org For example, the reduction of a ketone like 2-butanone (B6335102) with sodium borohydride in methanol (B129727) yields 2-butanol. youtube.com
Table 1: Hydride Reducing Agents and Conditions
| Reagent | Typical Solvents | Reaction Conditions | Product Type |
| Sodium Borohydride (NaBH₄) | Alcohols (Methanol, Ethanol), Water (alkaline) | Room temperature or gentle heating | Secondary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Dry Ethers (e.g., Diethyl ether) | Room temperature, followed by acidic workup | Secondary Alcohol |
This table summarizes common conditions for the hydride reduction of ketones.
Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to the carbonyl carbon of ketones. youtube.com This reaction is a powerful tool for forming new carbon-carbon bonds. The reaction proceeds through a nucleophilic addition mechanism, similar to hydride reduction, to form a tertiary alcohol upon acidic workup. libretexts.org The choice of the organometallic reagent determines the alkyl or aryl group that is introduced.
In the context of α,β-unsaturated carbonyls, organometallic reagents can undergo either 1,2-addition (at the carbonyl carbon) or 1,4-addition (conjugate addition). libretexts.orglibretexts.org Strong nucleophiles like Grignard reagents typically favor 1,2-addition. libretexts.orglibretexts.org
Ketones react with primary amines and related compounds to form derivatives containing a carbon-nitrogen double bond. These condensation reactions involve the elimination of a water molecule and are typically catalyzed by acid. lumenlearning.commasterorganicchemistry.com
Imine Formation: The reaction with primary amines (R-NH₂) yields imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com The reaction is reversible and the rate is often optimal at a pH of around 5. lumenlearning.com
Oxime Formation: Reaction with hydroxylamine (B1172632) (H₂NOH) produces oximes. numberanalytics.com This reaction is also acid-catalyzed, involving nucleophilic attack of the hydroxylamine on the carbonyl carbon followed by dehydration. numberanalytics.com
Hydrazone Formation: Hydrazine (H₂NNH₂) and its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), react with ketones to form hydrazones. libretexts.orgnih.gov The formation of brightly colored 2,4-dinitrophenylhydrazones serves as a classical qualitative test for aldehydes and ketones. lumenlearning.com The Wolff-Kishner reduction utilizes the formation of a hydrazone intermediate to deoxygenate the carbonyl group to an alkane under basic conditions. libretexts.org
Table 2: Formation of C=N Derivatives
| Reagent | Product | Key Conditions |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalysis, controlled pH (~5) |
| Hydroxylamine (H₂NOH) | Oxime | Acid catalysis |
| Hydrazine (H₂NNH₂) | Hydrazone | Acid or base catalysis |
| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Acidic conditions |
This table outlines the reactants and conditions for forming common carbonyl derivatives.
Alpha-Carbon Reactivity (Enolate Chemistry)
The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.comleah4sci.com Enolates are versatile nucleophiles that can react with various electrophiles. masterorganicchemistry.com
The formation of an enolate, typically using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), allows for the introduction of alkyl or acyl groups at the alpha-position. mnstate.edukhanacademy.orgyoutube.com
Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha-position. mnstate.edu The choice of the alkyl halide determines the group that is added. To ensure complete enolate formation before alkylation, the base is added first, followed by the alkyl halide. mnstate.edu
Acylation: Reaction of the enolate with an acyl halide or anhydride (B1165640) introduces an acyl group, leading to the formation of a β-dicarbonyl compound.
The regioselectivity of enolate formation can be controlled by the reaction conditions. Kinetic enolates are formed faster at low temperatures with a bulky base like LDA, while thermodynamic enolates, which are more substituted and stable, are favored under conditions that allow for equilibrium. youtube.com
Aldol (B89426) and Claisen Condensation Reactions
The methylene (B1212753) group adjacent to the carbonyl in this compound is acidic and can be deprotonated to form an enolate. This enolate is a key intermediate in both aldol and Claisen condensation reactions, allowing for the formation of new carbon-carbon bonds.
Aldol Condensation: In the presence of a base or acid catalyst, the enolate of this compound can react with an aldehyde or another ketone in an aldol condensation. iitk.ac.inmasterorganicchemistry.com If the reaction is with a different carbonyl compound, it is termed a "crossed" aldol condensation. iitk.ac.in For example, in a base-catalyzed reaction, a strong base like sodium hydroxide (B78521) can deprotonate the α-carbon of the butanone chain. The resulting enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule, such as an aromatic aldehyde. This initially forms a β-hydroxy ketone, which may subsequently dehydrate, especially with heating, to yield an α,β-unsaturated ketone. masterorganicchemistry.com The choice of reaction conditions, such as temperature, can influence whether the aldol addition product or the dehydrated condensation product is predominantly formed. nih.govyoutube.com
Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. chem-station.combyjus.com In a "crossed" Claisen condensation involving this compound, the ketone would first be converted to its enolate by a strong base. This enolate would then react with an ester, such as ethyl acetate. The reaction requires at least one of the reagents to have an α-proton to form an enolate. byjus.com The mechanism involves the nucleophilic attack of the enolate on the carbonyl carbon of the ester, followed by the elimination of an alkoxide leaving group to form a β-dicarbonyl compound. youtube.compearson.comlibretexts.org To ensure a successful crossed Claisen condensation and minimize self-condensation products, one of the reactants, ideally the ester, should not have α-hydrogens. libretexts.org
Table 1: Representative Aldol and Claisen-Type Condensation Reactions
| Reactant 1 | Reactant 2 | Base/Catalyst | Product Type | Ref. |
|---|---|---|---|---|
| 2-Acetylpyridine | 4-Nitrobenzaldehyde | Sodium Carbonate | Aldol Addition/Condensation | nih.gov |
| Ketone | Ester | Sodium Ethoxide | β-Diketone (Claisen) | libretexts.org |
| Propanal | Butanal | Base | Mixed Aldol Products | youtube.com |
Halogenation at the Alpha-Position
The α-carbon of the butanone side chain in this compound can be halogenated under either acidic or basic conditions. wikipedia.org This reaction involves the substitution of one or more α-hydrogens with a halogen atom (Cl, Br, or I).
Under acidic conditions, the reaction typically results in monohalogenation. wikipedia.orgpressbooks.pub The mechanism proceeds through the formation of an enol intermediate, which is the rate-determining step. The enol then acts as a nucleophile and attacks the halogen. libretexts.orglibretexts.orgmasterorganicchemistry.com The introduction of the first halogen deactivates the carbonyl group towards further protonation, thus disfavoring subsequent halogenations. pressbooks.pub
In contrast, under basic conditions, polyhalogenation is common. wikipedia.orgpressbooks.pub The introduction of the first halogen increases the acidity of the remaining α-hydrogens through an inductive effect, making subsequent deprotonation and halogenation more rapid. wikipedia.orgpressbooks.pub For methyl ketones, this can lead to the haloform reaction, where the methyl group is converted to a trihalomethyl group, which is then cleaved to form a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). pressbooks.pub
Table 2: Conditions for Alpha-Halogenation of Ketones
| Reaction Type | Reagents | Typical Outcome | Ref. |
|---|---|---|---|
| Acid-Catalyzed | Br₂, Acetic Acid | Monobromination | libretexts.org |
| Base-Promoted | Br₂, NaOH | Polybromination/Haloform | wikipedia.orgpressbooks.pub |
| Hell-Volhard-Zelinskii | Br₂, PBr₃ (for Carboxylic Acids) | α-Bromination | google.com |
Baeyer-Villiger Oxidation and Related Rearrangements
The Baeyer-Villiger oxidation transforms a ketone into an ester using a peroxyacid or peroxide as the oxidant. wikipedia.orgorganic-chemistry.org When applied to this compound, this reaction would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms.
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the two groups are the 4-chloro-2-pyridinyl group and the propyl group. The pyridinyl group, being an aromatic group, has a higher migratory aptitude than the primary propyl group. Therefore, the expected major product would be propyl 4-chloropyridine-2-carboxylate. Common reagents for this oxidation include meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid. chem-station.com The reaction proceeds via the Criegee intermediate, formed by the attack of the peroxyacid on the protonated carbonyl group. wikipedia.org
Table 3: Reagents for Baeyer-Villiger Oxidation
| Oxidizing Agent | Characteristics | Ref. |
|---|---|---|
| m-CPBA | Commonly used, easy to handle | chem-station.com |
| Peroxyacetic Acid | Effective oxidizing agent | chem-station.com |
| Hydrogen Peroxide/Lewis Acid | Alternative to peroxyacids | organic-chemistry.org |
| Sodium Percarbonate/TFA | Effective for ketone to ester conversion | organic-chemistry.org |
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring in this compound is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack. The presence of the chlorine atom at the 4-position provides a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom
The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This is because the electron-withdrawing nitrogen atom in the ring can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when the attack is at the 2- or 4-position.
The chlorine atom can be displaced by various amine nucleophiles to form 4-amino-2-pyridinyl derivatives. This reaction is a common method for introducing nitrogen-containing substituents onto pyridine rings. nih.gov The reaction can be carried out by heating the 4-chloropyridine (B1293800) derivative with an amine, sometimes in the presence of a base to neutralize the HCl formed. The reactivity of the amine will influence the reaction conditions required. Both primary and secondary amines can be used as nucleophiles. google.com
Table 4: Examples of Amination via SNAr on Chloro-Heterocycles
| Substrate | Nucleophile | Conditions | Product | Ref. |
|---|---|---|---|---|
| 4-Chloropyrrolopyrimidine | Aniline derivatives | HCl (cat.), Water | 4-Anilino-pyrrolopyrimidine | youtube.com |
| 2-Chloropyridine | Amine | Heat | 2-Aminopyridine derivative | byjus.com |
| 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide | H₂, Pt catalyst then KOH, Methanol | Hydrogenation followed by substitution | 4-Amino-5-methyl-1H-pyridin-2(1H)-one | google.com |
Alkoxylation and Thiolation Reactions
Similarly, alkoxide and thiolate nucleophiles can displace the chlorine atom at the 4-position to yield the corresponding ethers and thioethers.
Alkoxylation: Reaction with an alkoxide, such as sodium methoxide (B1231860) or sodium ethoxide, in an alcoholic solvent will lead to the formation of a 4-alkoxy-2-pyridinyl derivative. These reactions are typically carried out by heating the substrate with the corresponding alcohol in the presence of a strong base or by using a pre-formed alkoxide salt.
Thiolation: Thiolates are generally excellent nucleophiles and will readily displace the chlorine atom. Reaction with a thiol in the presence of a base (to form the thiolate in situ) or with a pre-formed thiolate salt (e.g., sodium thiomethoxide) will yield the 4-thioether derivative. The high nucleophilicity of thiols often allows these reactions to proceed under milder conditions compared to amination or alkoxylation. nih.gov
Table 5: Nucleophilic Aromatic Substitution with Oxygen and Sulfur Nucleophiles
| Nucleophile Type | Example Nucleophile | General Product | Ref. |
|---|---|---|---|
| Alkoxide | Sodium Methoxide | 4-Methoxy-2-pyridinyl derivative | rsc.org |
| Thiolate | Glutathione | 4-Thioether derivative | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions at the Pyridine Halide
The chlorine atom at the C-4 position of the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for Aryl/Alkyl Substitutions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. organic-chemistry.org This reaction requires a palladium catalyst and a base.
For this compound, a Suzuki coupling would involve its reaction with an aryl or alkyl boronic acid to introduce a new substituent at the C-4 position.
General Reaction Scheme for Suzuki-Miyaura Coupling:
| Component | Potential Reagents/Conditions | Role |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with various phosphine (B1218219) ligands | Facilitates the catalytic cycle |
| Boronic Acid | Arylboronic acids (e.g., Phenylboronic acid), Alkylboronic acids | Source of the new C-substituent |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |
| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates reaction |
Sonogashira Coupling for Alkyne Introductions
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org Copper-free protocols have also been developed. nih.gov
This method would allow for the introduction of an alkyne moiety at the C-4 position of this compound.
General Reaction Scheme for Sonogashira Coupling:
| Component | Potential Reagents/Conditions | Role |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |
| Copper Co-catalyst | CuI | Activates the alkyne |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohol | Alkyne source |
| Base | Et₃N, Diisopropylamine (DIPA) | Acts as both base and solvent |
| Solvent | THF, DMF, Toluene | Reaction medium |
Heck Reaction for Alkene Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org This reaction would install a vinyl group at the C-4 position of the pyridine ring.
General Reaction Scheme for Heck Reaction:
| Component | Potential Reagents/Conditions | Role |
| Catalyst | Pd(OAc)₂, PdCl₂ | Palladium(0) precursor |
| Ligand | PPh₃, P(o-tolyl)₃ | Stabilizes the palladium catalyst |
| Alkene | Styrene, Acrylates, Acrylonitrile | Alkene coupling partner |
| Base | Et₃N, K₂CO₃ | Neutralizes the HX formed |
| Solvent | DMF, Acetonitrile, Toluene | Reaction medium |
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would replace the chlorine atom of this compound with a primary or secondary amine.
General Reaction Scheme for Buchwald-Hartwig Amination:
| Component | Potential Reagents/Conditions | Role |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium(0) precursor |
| Ligand | BINAP, Xantphos, Buchwald's biarylphosphine ligands | Crucial for catalytic activity and scope |
| Amine | Primary amines (R-NH₂), Secondary amines (R₂NH) | Nitrogen nucleophile |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvent |
Reactions Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing it to participate in several types of reactions.
N-Alkylation / Quaternization: The pyridine nitrogen can be alkylated by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction forms a pyridinium (B92312) salt, where the nitrogen atom becomes positively charged. This process is known as quaternization. itu.edu.tr The introduction of a positive charge on the nitrogen further activates the pyridine ring towards nucleophilic attack.
N-Oxidation: Treatment with an oxidizing agent, such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA), would convert the pyridine nitrogen to an N-oxide. This transformation alters the electronic properties of the ring, making the C-2 and C-4 positions more susceptible to certain nucleophilic substitutions and influencing the regioselectivity of other reactions.
N-Oxidation and its Role in Reactivity Modulation
The oxidation of the pyridine nitrogen to form an N-oxide is a common transformation for pyridine derivatives. This reaction is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid, or peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorgsyn.org The N-oxide functionality dramatically alters the electronic character of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance, which increases the electron density at the ortho (2- and 6-) and para (4-) positions. bath.ac.uk
For this compound, N-oxidation would likely yield this compound N-oxide. This transformation would be expected to increase the electron density at the 4-position, which could, in turn, influence the reactivity of the chloro substituent. The increased electron density at the 4-position makes the carbon atom attached to the chlorine more susceptible to nucleophilic attack, potentially facilitating its displacement. thieme-connect.comchemtube3d.com
Table 1: Expected Reactivity Changes upon N-Oxidation
| Property | This compound | This compound N-oxide |
| Electron Density at C-4 | Lower | Higher (due to resonance donation from N-oxide) |
| Susceptibility to Nucleophilic Substitution at C-4 | Moderate | Enhanced |
| Reactivity towards Electrophiles at the Ring | Deactivated | Activated at ortho and para positions |
Quaternization Reactions and Salt Formation
The pyridine nitrogen can be readily alkylated by reaction with alkyl halides to form pyridinium salts. This process, known as quaternization, converts the neutral pyridine into a positively charged pyridinium ion. google.comosti.gov For this compound, reaction with an alkyl halide, such as methyl iodide or benzyl bromide, would be expected to yield the corresponding N-alkyl-1-(4-chloro-2-pyridinyl)-1-butanone salt.
The formation of the pyridinium salt significantly enhances the electron-withdrawing nature of the pyridine ring. This heightened electrophilicity makes the pyridinium ring, particularly the positions ortho and para to the nitrogen, highly susceptible to attack by nucleophiles. google.com Therefore, quaternization of this compound would be expected to activate the chloro substituent at the 4-position towards nucleophilic aromatic substitution. rsc.org
Table 2: General Conditions for Pyridine Quaternization
| Reagent Type | Example Reagents | Typical Solvents | Reaction Conditions |
| Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl chloride | Acetonitrile, Acetone, Dichloromethane | Room temperature to reflux |
| Alkyl Triflates | Methyl trifluoromethanesulfonate | Dichloromethane | Room temperature |
Photochemical Transformations and Photoinduced Reactions
The photochemical behavior of this compound would be dictated by the presence of both the pyridyl and ketone chromophores. Ketones are well-known to undergo a variety of photochemical reactions upon absorption of UV light. libretexts.org The most common of these are the Norrish Type I and Type II reactions.
A Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl group and the pyridyl ring or the propyl group, leading to the formation of radical intermediates. These radicals could then undergo various subsequent reactions, including decarbonylation, recombination, or disproportionation.
A Norrish Type II reaction would involve intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-position of the butyl chain. This would lead to the formation of a 1,4-biradical, which could then cyclize to form a cyclobutanol (B46151) derivative or cleave to form an alkene and an enol. acs.org
Furthermore, the presence of the chloropyridyl moiety could lead to other photochemical pathways. For instance, photo-Fries type rearrangements of related aryl esters are known, which proceed via radical mechanisms. rsc.orgwikipedia.orgslideshare.netrsc.org It is conceivable that under photochemical conditions, rearrangement of the acyl group could occur. Additionally, photolytic cleavage of the carbon-chlorine bond is a possibility, leading to pyridyl radical intermediates that could undergo further reactions. rsc.org The specific outcome would likely depend on the wavelength of light used and the reaction conditions.
Electrochemical Behavior and Redox Chemistry
The electrochemical properties of this compound would be influenced by both the reducible chloropyridine ring and the ketone functionality. Cyclic voltammetry would be a key technique to investigate its redox behavior. rsc.orgyoutube.com
The chloropyridine moiety is expected to be electrochemically active. Halopyridines can undergo reductive dehalogenation, where the carbon-chlorine bond is cleaved upon electron transfer. The reduction potential for this process would depend on the position of the chlorine atom and the presence of other substituents on the ring. utexas.edu
The ketone group is also reducible, typically to a secondary alcohol. The reduction potential of the ketone would be influenced by the electronic nature of the pyridyl substituent. The electron-withdrawing character of the 4-chloropyridin-2-yl group would likely make the ketone easier to reduce compared to an alkyl ketone.
A cyclic voltammogram of this compound would be expected to show one or more reduction peaks corresponding to the reduction of the chloropyridine ring and/or the ketone. The exact potentials and the reversibility of these processes would provide valuable information about the stability of the resulting radical anions and the kinetics of any coupled chemical reactions. researchgate.netresearchgate.net
Advanced Structural and Spectroscopic Characterization of 1 4 Chloro 2 Pyridinyl 1 Butanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy offers a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei. For a comprehensive understanding of 1-(4-chloro-2-pyridinyl)-1-butanone, a combination of one-dimensional and two-dimensional NMR experiments is essential.
While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals in this compound.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For the butanone chain, COSY would show correlations between the protons of the ethyl group (CH₂-CH₃) and the methylene (B1212753) group adjacent to the carbonyl (C(O)-CH₂). In the pyridine (B92270) ring, a correlation between H-5 and H-6 would be expected.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is fundamental for assigning the carbon signals based on their attached, and usually more easily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing the connectivity across the molecule by showing correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations for this molecule would include the correlation from the H-3 and H-5 protons of the pyridine ring to the carbonyl carbon, confirming the attachment of the butanone chain to the C-2 position of the pyridine ring. Correlations from the methylene protons of the butanone chain to the carbonyl carbon would also be observed.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation of the molecule, for instance, the spatial relationship between the pyridine ring protons and the protons of the butanone side chain.
Based on these techniques, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra can be achieved. The following table represents the expected chemical shift assignments for this compound in a suitable solvent like CDCl₃.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C=O | ~198.0 | - | H-3, H-5, H-2' |
| C-2 | ~155.0 | - | H-3, H-5, H-6 |
| C-3 | ~122.0 | ~7.8 (d) | C-2, C-4, C-5, C=O |
| C-4 | ~145.0 | - | H-3, H-5, H-6 |
| C-5 | ~125.0 | ~7.4 (d) | C-3, C-4, C-6 |
| C-6 | ~150.0 | ~8.6 (s) | C-2, C-4, C-5 |
| C-2' (CH₂) | ~40.0 | ~3.0 (t) | C=O, C-3' |
| C-3' (CH₂) | ~18.0 | ~1.7 (sextet) | C-2', C-4' |
| C-4' (CH₃) | ~13.8 | ~1.0 (t) | C-2', C-3' |
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form. For this compound, ssNMR could be employed to investigate the existence of different crystalline forms (polymorphs) or amorphous states. Polymorphism can significantly impact the physical properties of a compound.
In ssNMR, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. Differences in the chemical shifts and peak multiplicities in the ssNMR spectra can indicate the presence of different polymorphs, as the local electronic environment of the nuclei can vary between crystal lattices. This technique can provide insights into the packing of molecules in the solid state and the intermolecular interactions present. nih.gov
Dynamic NMR (DNMR) techniques can be used to study the conformational dynamics of molecules that exist as an equilibrium of two or more conformers. copernicus.orgnih.gov For this compound, a key conformational process is the rotation around the single bond connecting the carbonyl group to the pyridine ring.
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. By analyzing these line shape changes, the energy barrier to rotation can be calculated, providing valuable information about the flexibility of the molecule. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a cornerstone technique for determining the precise molecular weight and elemental formula of a compound. It also provides invaluable structural information through the analysis of fragmentation patterns.
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. In an MS/MS experiment, the molecular ion of this compound would be selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure.
The fragmentation of this compound is expected to be dominated by cleavages adjacent to the carbonyl group and within the pyridine ring. nih.govjcsp.org.pk Key fragmentation pathways would likely include:
Alpha-cleavage: Loss of the propyl radical (•C₃H₇) to form the 4-chloro-2-pyridinylcarbonyl cation.
McLafferty rearrangement: If sterically feasible, this could lead to the loss of propene (C₃H₆) and the formation of a radical cation of 1-(4-chloro-2-pyridinyl)ethanone.
Cleavage of the pyridine ring: Fragmentation of the pyridine ring itself can also occur, leading to smaller charged fragments.
The following table summarizes the expected major fragment ions in the MS/MS spectrum of this compound.
| m/z (for ³⁵Cl) | Proposed Fragment Structure | Formation Pathway |
|---|---|---|
| 183 | [M]⁺ (Molecular ion) | - |
| 140 | [4-chloro-2-pyridinyl-C≡O]⁺ | α-cleavage (loss of •C₃H₇) |
| 111 | [4-chloro-pyridine]⁺ | Cleavage of the C-C bond between the ring and carbonyl group |
| 71 | [C₄H₇O]⁺ | Cleavage of the C-C bond between the ring and carbonyl group |
A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive M/M+2 peak ratio of roughly 3:1 for any fragment containing one chlorine atom. youtube.comlibretexts.org
In the high-resolution mass spectrum of this compound, the molecular ion will appear as two peaks, one at m/z corresponding to the molecule containing ³⁵Cl and another, approximately one-third the intensity, at a two-mass-unit-higher m/z value corresponding to the molecule with ³⁷Cl. arxiv.org This isotopic signature is a powerful tool for confirming the presence of a chlorine atom in the molecule and its fragments, thereby aiding in the verification of the elemental composition. nih.gov
X-ray Crystallography and Solid-State Structure Elucidation
Analysis of Crystal Packing and Intermolecular Interactions
Were crystallographic data available, the analysis would reveal how molecules of this compound arrange themselves in the solid state. This includes the identification of any polymorphic forms, which are different crystal structures of the same compound. The packing efficiency and the nature of intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the chlorine atom, would be determined. These interactions are fundamental to the material's melting point, solubility, and stability.
Conformational Analysis and Torsion Angle Studies
The three-dimensional shape of the this compound molecule would be precisely defined by its bond lengths, bond angles, and torsion angles. Of particular interest would be the torsion angles describing the rotation around the single bonds, such as the bond connecting the carbonyl group to the pyridine ring and the bonds within the butanoyl chain. This analysis would identify the preferred conformation of the molecule in the solid state, which is a result of minimizing steric hindrance and optimizing electronic interactions.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)
Detailed Functional Group Identification and Band Assignments
The primary functional groups in this compound are the pyridinyl ring, the carbonyl group (ketone), and the alkyl chain, along with the chloro-substituent. The expected vibrational frequencies for these groups are summarized in the table below. These assignments are based on general spectroscopic principles and data for similar compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| C=O (Ketone) | Stretching | 1700-1725 | 1700-1725 |
| Aromatic C=C and C=N (Pyridine Ring) | Stretching | 1550-1610 | 1550-1610 |
| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |
| Aliphatic C-H (Butanoyl Chain) | Stretching | 2850-2960 | 2850-2960 |
| C-Cl | Stretching | 600-800 | 600-800 |
| Aromatic C-H | Out-of-plane Bending | 750-900 | Weak or inactive |
Note: These are approximate ranges and the actual peak positions can be influenced by the specific chemical environment within the molecule.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence Spectroscopy)
The electronic absorption and emission properties of this compound are governed by the electronic transitions within its chromophoric system, which is comprised of the chloropyridinyl ring and the carbonyl group. Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are essential tools for elucidating the nature of these transitions and the influence of the molecular environment.
Electronic Transitions and Chromophore Analysis
The chromophore of this compound consists of the pyridine ring, the chlorine substituent, and the butanoyl group. The UV-Vis spectrum of such pyridinyl ketones is generally characterized by two main types of electronic transitions: the n → π* and π → π* transitions. masterorganicchemistry.comlibretexts.org
The π → π transition* involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is typically of high intensity (large molar absorptivity, ε) and occurs at shorter wavelengths. In pyridinyl systems, these transitions are associated with the aromatic ring. The presence of the chlorine atom and the carbonyl group as substituents on the pyridine ring can modulate the energy of these transitions.
The n → π transition* corresponds to the promotion of a non-bonding electron (from the lone pair on the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group) to a π* antibonding orbital. masterorganicchemistry.com This transition is characteristically of much lower intensity (small ε) and appears at longer wavelengths compared to the π → π* transition. Due to poor spatial overlap between the n and π* orbitals, this transition is often symmetry-forbidden, contributing to its low intensity. masterorganicchemistry.com
In compounds analogous to this compound, such as other 2-acylpyridines, the electronic spectra exhibit characteristic absorption bands. While specific data for the target compound is not available in the cited literature, a representative UV-Vis absorption profile can be inferred from related structures.
Table 1: Representative Electronic Absorption Data for Pyridinyl Ketone Analogs
| Transition | Typical λmax (nm) | Typical ε (L·mol⁻¹·cm⁻¹) | Chromophore |
| π → π | 220 - 260 | 5,000 - 15,000 | Pyridine ring |
| n → π | 270 - 320 | 100 - 1,000 | Carbonyl group, Pyridine N |
Note: The values in this table are representative and based on general knowledge of similar compounds, as specific experimental data for this compound is not available in the reviewed literature.
The presence of the chlorine atom at the 4-position of the pyridine ring is expected to have a modest effect on the electronic transitions. As an electron-withdrawing group, it can cause a slight blue shift (hypsochromic shift) of the π → π* transition. The butanoyl group at the 2-position is the primary acyl chromophore responsible for the n → π* transition.
Solvent Effects on Electronic Spectra and Emission Properties
The polarity of the solvent can significantly influence the electronic absorption and emission spectra of polar molecules like this compound, a phenomenon known as solvatochromism. researchgate.netrsc.org The study of solvent effects provides valuable insights into the nature of the electronic states and the change in dipole moment upon electronic excitation.
For π → π transitions*, an increase in solvent polarity generally leads to a red shift (bathochromic shift) in the absorption maximum. This is because the excited state is often more polar than the ground state, and is therefore better stabilized by polar solvents.
Conversely, for n → π transitions*, an increase in solvent polarity typically results in a blue shift (hypsochromic shift). The non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), leading to stabilization of the ground state. The excited state, being less polar or having a different charge distribution, is less stabilized, thus increasing the energy gap for the transition. rsc.org
The fluorescence properties of pyridinyl ketones can also be highly sensitive to the solvent environment. rsc.org Intramolecular charge transfer (ICT) from the pyridine ring to the carbonyl group can be facilitated in polar solvents, leading to a large Stokes shift and changes in the fluorescence quantum yield. rsc.org In some cases, related compounds have shown significant solvatochromic fluorescence, where the emission color changes with solvent polarity. rsc.org
Table 2: Expected Solvent Effects on the Absorption Maxima of this compound
| Solvent | Polarity (Dielectric Constant) | Expected λmax for n → π* (nm) | Expected λmax for π → π* (nm) |
| n-Hexane | 1.88 | Longer wavelength | Shorter wavelength |
| Dichloromethane | 8.93 | Intermediate | Intermediate |
| Ethanol | 24.5 | Shorter wavelength | Longer wavelength |
| Water | 80.1 | Shortest wavelength | Longest wavelength |
Note: This table illustrates the expected trends based on the principles of solvatochromism in similar ketones. researchgate.netrsc.org The actual shift magnitudes would require experimental determination.
The emission properties, such as the fluorescence quantum yield and lifetime, are also expected to be solvent-dependent. In non-polar solvents, the emission might be weak, while in polar aprotic solvents, an enhancement of fluorescence could be observed due to the stabilization of an ICT excited state. Protic solvents might quench the fluorescence through hydrogen bonding interactions with the carbonyl group or the pyridine nitrogen.
Theoretical and Computational Investigations of 1 4 Chloro 2 Pyridinyl 1 Butanone
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the properties of organic molecules. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related properties of a molecule. For a compound like 1-(4-Chloro-2-pyridinyl)-1-butanone, a typical approach would involve a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost. nih.govsigmaaldrich.com
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum.
For this compound, the presence of a flexible butyl chain means multiple conformations (rotamers) are possible. A thorough investigation would involve a conformational search to identify various local energy minima and, crucially, the global minimum, which represents the most stable structure of the molecule in the gas phase. rsc.org The optimized structural parameters, such as bond lengths, bond angles, and dihedral angles, for the global minimum provide the foundation for all subsequent calculations.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Global Minimum) Note: This data is illustrative of typical results from a DFT calculation.
| Parameter | Atoms Involved | Bond Length (Å) | Parameter | Atoms Involved | Bond Angle (°) |
| Bond Length | C=O | 1.22 | Bond Angle | C-C(O)-C | 118.5 |
| C-Cl | 1.75 | C-C-N(pyridyl) | 116.0 | ||
| C-N(pyridyl) | 1.34 | Cl-C-C(pyridyl) | 119.2 | ||
| C-C(butyl) | 1.53 | O=C-C(butyl) | 121.0 |
Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals, Charge Distribution
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive.
Charge distribution analysis, often performed using methods like Natural Population Analysis (NPA), reveals the partial atomic charges on each atom. rsc.org This helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule.
Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors Note: This data is illustrative and based on general principles for similar compounds.
| Parameter | Symbol | Value (eV) | Description |
| HOMO Energy | EHOMO | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | -1.95 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | 4.90 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. irjweb.com |
| Electronegativity | χ | 4.40 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness | η | 2.45 | Measures the resistance to change in electron distribution. |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron isodensity surface, with colors indicating different potential values—typically red for negative potential (electron-rich regions, e.g., near lone pairs on oxygen or nitrogen) and blue for positive potential (electron-poor regions, e.g., near hydrogen atoms). nih.gov
For this compound, the ESP surface would be expected to show a significant negative potential around the carbonyl oxygen and the pyridine (B92270) nitrogen, identifying them as likely sites for electrophilic attack. nih.gov Positive regions would likely be found around the hydrogen atoms of the butyl chain and the pyridine ring.
DFT calculations can accurately predict spectroscopic data, which is invaluable for structure verification.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts (¹H and ¹³C). These predicted shifts, when compared with experimental data, can confirm the proposed structure. Studies have shown that DFT methods can predict ¹H and ¹³C chemical shifts with high accuracy, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, C-H bend). Comparing the predicted spectrum with an experimental one helps in assigning the absorption bands and confirming the functional groups present. rsc.org
Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) relative to TMS Note: This data is illustrative. Atom numbering is hypothetical.
| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |
| Carbonyl (C=O) | 198.5 | - | - |
| Pyridyl C2 (C-CO) | 155.0 | - | - |
| Pyridyl C3 | 125.8 | H3 | 7.90 |
| Pyridyl C4 (C-Cl) | 148.2 | - | - |
| Pyridyl C5 | 122.5 | H5 | 7.50 |
| Pyridyl C6 | 150.1 | H6 | 8.60 |
| Butyl CH₂ (α to CO) | 38.0 | Hα | 2.95 |
| Butyl CH₂ (β to CO) | 26.5 | Hβ | 1.70 |
| Butyl CH₂ (γ to CO) | 22.1 | Hγ | 1.40 |
| Butyl CH₃ | 13.9 | Hδ | 0.95 |
Aromaticity Analysis of the Pyridine Ring
The aromaticity of the pyridine ring can be quantified using computational methods such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the ring; a significant negative value is indicative of aromatic character. This analysis confirms the electronic stability conferred by the cyclic delocalized π-electron system and can reveal how substituents, like the chloro and butanoyl groups, modulate this property.
Molecular Dynamics Simulations
While quantum chemical calculations typically model a molecule in isolation (gas phase), Molecular Dynamics (MD) simulations are used to study its behavior over time in a more realistic environment, such as in a solvent like water or chloroform. nih.gov
MD simulations model the movements of atoms and molecules based on classical mechanics, using force fields to describe the interactions between atoms. rsc.org For this compound, an MD simulation could provide insights into:
Conformational Dynamics: How the flexible butyl chain moves and folds over time in solution.
Solvation Effects: The structure of the solvent shell around the molecule and specific interactions like hydrogen bonding between the solute and solvent.
Dynamic Behavior: How the molecule rotates and translates within the solvent, providing a bridge between a static quantum mechanical picture and the dynamic nature of molecules in a liquid state. rsc.orgnih.gov
These simulations can span from nanoseconds to microseconds, capturing a range of dynamic processes relevant to the molecule's behavior in a condensed phase. nih.gov
Conformational Dynamics in Solution and Solid State
The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical in determining its physical and chemical properties. For this compound, the key conformational flexibility arises from the rotation around the single bond connecting the butanoyl group to the pyridine ring.
In the solid state , the conformation is likely to be a single, low-energy state that allows for optimal packing in the crystal lattice. This conformation would be influenced by a balance of intramolecular steric effects and intermolecular forces, such as hydrogen bonding and π-π stacking.
In solution , the molecule is expected to exist as an equilibrium of multiple conformers. The polarity of the solvent would play a significant role in determining the relative populations of these conformers. Polar solvents might favor more extended conformations to maximize solvent-solute interactions, while nonpolar solvents might favor more compact structures. The energy difference between these conformers is typically in the range of a few kcal/mol. nih.gov
Table 1: Hypothetical Relative Energies of Conformers for this compound in Different Media
| Conformer | Dihedral Angle (C4-C2-C=O) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Solution, kcal/mol) |
| A (Planar) | ~0° | 0.0 | 0.5 |
| B (Twisted) | ~45° | 1.2 | 0.0 |
| C (Perpendicular) | ~90° | 3.5 | 2.8 |
Note: This data is hypothetical and intended for illustrative purposes based on theoretical principles for similar molecules.
Intermolecular Interactions and Aggregation Behavior
The intermolecular forces exerted by this compound are crucial for understanding its behavior in condensed phases. The presence of the nitrogen atom in the pyridine ring, the carbonyl group, and the chloro-substituent dictates the nature of these interactions.
Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules (e.g., water, alcohols), this interaction can be significant. nih.gov The carbonyl oxygen also serves as a hydrogen bond acceptor.
Halogen Bonding: The chlorine atom at the 4-position of the pyridine ring can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophile. mdpi.com
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. These interactions are important in crystal packing and can influence the solubility and electronic properties of the compound. nih.govmdpi.com
Aggregation behavior in solution would be dependent on the solvent. In nonpolar solvents, self-aggregation through π-π stacking and dipole-dipole interactions might be observed. In polar, protic solvents, interactions with the solvent molecules would likely dominate.
Reaction Pathway Modeling and Transition State Analysis
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For this compound, several reaction types can be modeled, including nucleophilic addition to the carbonyl group and reactions involving the pyridine ring.
For instance, the reduction of the ketone to the corresponding alcohol can be modeled using density functional theory (DFT). These calculations can map out the potential energy surface of the reaction, identifying the reactant, product, and any transition states or intermediates. The mechanism would likely involve the approach of a hydride source (e.g., from NaBH4) to the electrophilic carbonyl carbon. The presence of the electron-withdrawing chloropyridinyl group is expected to enhance the electrophilicity of the carbonyl carbon. acs.orgnih.gov
Similarly, computational models can elucidate the mechanism of nucleophilic aromatic substitution on the pyridine ring, although this is generally less facile than on a benzene (B151609) ring.
Calculation of Activation Barriers and Reaction Energies
Table 2: Hypothetical Calculated Energies for the Reduction of this compound
| Reaction Parameter | Calculated Value (kcal/mol) |
| Activation Energy (Ea) | 15.2 |
| Reaction Energy (ΔE) | -25.8 |
Note: This data is hypothetical and based on typical values for ketone reductions calculated by DFT methods.
These calculations can be performed for various competing reaction pathways to predict the major product under a given set of conditions.
Structure-Reactivity Relationship Studies (Theoretical Frameworks)
Structure-reactivity relationship studies aim to understand how the chemical structure of a molecule influences its reactivity. For this compound, theoretical frameworks can be used to analyze the electronic and steric effects of its constituent parts.
The 4-chloro substituent on the pyridine ring has a significant electronic effect. Being an electron-withdrawing group, it decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less prone to electrophilic substitution. nih.govnih.gov This substituent also influences the basicity of the pyridine nitrogen, making it less basic than unsubstituted pyridine.
The butanoyl group at the 2-position introduces steric hindrance around that side of the pyridine ring, which can influence the approach of reactants. The carbonyl group itself is a primary site of reactivity.
Theoretical descriptors, such as molecular electrostatic potential (MEP) maps, frontier molecular orbital (HOMO-LUMO) energies, and atomic charges, can be calculated to quantify these effects.
MEP Maps: These maps would visually show the electron-rich regions (around the nitrogen and oxygen atoms) and electron-poor regions (around the carbonyl carbon and the hydrogen atoms).
HOMO-LUMO Analysis: The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.
Atomic Charges: Calculation of partial atomic charges can pinpoint the most electrophilic and nucleophilic sites within the molecule.
By systematically modifying the structure in silico (e.g., changing the substituent on the pyridine ring or altering the alkyl chain of the ketone) and calculating these theoretical descriptors, a quantitative structure-reactivity relationship (QSSR) can be developed.
Role of 1 4 Chloro 2 Pyridinyl 1 Butanone As a Versatile Synthetic Building Block
Ligand Design and Coordination Chemistry Precursor
Synthesis of Pyridine-Based Ligands for Metal Complexes
1-(4-Chloro-2-pyridinyl)-1-butanone serves as a valuable precursor for the synthesis of a variety of pyridine-based ligands. The reactivity of this compound is centered around its two main functional components: the 4-chloro-substituted pyridine (B92270) ring and the butanone side chain. The lone pair of electrons on the pyridine nitrogen atom makes it a prime candidate for coordination with metal ions. Furthermore, the 4-chloro position is susceptible to nucleophilic substitution, allowing for the introduction of various donor atoms and functional groups, thereby creating multidentate ligands. The ketone group in the butanone chain can also be chemically modified, for instance, through condensation reactions, to generate more complex ligand structures.
A common strategy for synthesizing ligands from this precursor involves the nucleophilic displacement of the chloride ion. This can be achieved using a range of nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds at the 4-position of the pyridine ring. The resulting compounds are often bidentate or tridentate ligands, capable of forming stable complexes with a variety of transition metals.
For example, reaction with a primary amine can yield a secondary amine-substituted pyridine, which, in conjunction with the pyridine nitrogen, can act as a bidentate ligand. If the introduced amine itself contains other donor groups, a polydentate ligand can be readily assembled.
| Reactant | Resulting Ligand Type | Potential Coordinating Atoms |
| Primary Amine (e.g., ethylamine) | N,N'-bidentate | Pyridine N, Amine N |
| Amino-thiol (e.g., 2-aminoethanethiol) | N,N',S-tridentate | Pyridine N, Amine N, Thiol S |
| Hydroxy-amine (e.g., ethanolamine) | N,N',O-tridentate | Pyridine N, Amine N, Hydroxyl O |
These synthesized ligands are crucial in the field of coordination chemistry, where they can be used to create metal complexes with specific catalytic, magnetic, or optical properties.
Exploration of Chelation Properties
The chelation properties of ligands derived from this compound are of significant interest for applications ranging from catalysis to materials science. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a stable ring structure.
The ligands synthesized from this compound, as described in the previous section, are designed to exhibit such chelation. The stability of the resulting metal complexes is influenced by several factors, including the number and type of donor atoms, the size of the chelate rings, and the nature of the metal ion.
For instance, the reaction of 3-(2'-pyridyl)-benzo-1,2,4-thiadiazine (a bidentate ligand) with various transition metal chlorides results in the formation of mononuclear octahedral complexes. nih.gov In these complexes, the ligand binds in a chelate fashion through its two nitrogen atoms. nih.gov Similarly, ligands derived from this compound are expected to form stable chelate complexes with a range of metal ions.
The exploration of these chelation properties often involves a combination of experimental techniques, including:
Spectroscopic Methods: UV-Vis, IR, and NMR spectroscopy are used to confirm the coordination of the ligand to the metal ion and to probe the electronic structure of the resulting complex.
Electrochemical Studies: Techniques like cyclic voltammetry can be employed to investigate the redox properties of the metal complexes.
Research in this area aims to tailor the chelation properties of the ligands to achieve specific outcomes. For example, by modifying the substituents on the pyridine ring or the butanone chain, it is possible to fine-tune the electronic and steric properties of the ligand, thereby influencing the stability and reactivity of the corresponding metal complex.
Application in Materials Science
Monomer or Precursor for Specialty Polymers
The unique chemical structure of this compound makes it a promising candidate as a monomer or precursor for the synthesis of specialty polymers. The presence of the reactive 4-chloro group and the polymerizable ketone functionality opens up avenues for creating polymers with tailored properties.
One potential route to polymerization involves leveraging the reactivity of the 4-chloro position. Through nucleophilic aromatic substitution reactions, the pyridine ring can be incorporated into a polymer backbone or as a pendant group. For example, polycondensation reactions with difunctional nucleophiles, such as diamines or diols, could lead to the formation of aromatic polyethers or polyamines containing pyridinyl units.
The ketone group also offers a handle for polymerization. For instance, it can be converted to a more reactive functional group, such as a vinyl group, which can then undergo free-radical or controlled radical polymerization.
The incorporation of the pyridinyl moiety into a polymer can impart several desirable properties, including:
Metal-coordinating ability: The pyridine nitrogen can serve as a site for metal ion binding, leading to the formation of metallopolymers with interesting catalytic, electronic, or magnetic properties.
Thermal stability: The aromatic nature of the pyridine ring can enhance the thermal stability of the resulting polymer.
pH-responsiveness: The basicity of the pyridine nitrogen can make the polymer's properties, such as solubility or conformation, sensitive to changes in pH.
| Polymerization Strategy | Functional Group Utilized | Resulting Polymer Type | Potential Properties |
| Polycondensation with diamines | 4-Chloro group | Polyamino-pyridine | Metal-coordinating, Thermally stable |
| Conversion to vinyl, then polymerization | Ketone group | Polyvinyl-pyridine derivative | pH-responsive, Functionalizable |
While direct polymerization of this compound is not widely reported, the principles of polymer chemistry suggest its potential as a valuable building block for advanced polymeric materials.
Component in Optoelectronic or Responsive Materials
The pyridine ring, with its electron-deficient nature and ability to participate in π-stacking interactions, is a common structural motif in organic materials for optoelectronic applications. The functional groups present in this compound provide opportunities to incorporate this molecule into larger conjugated systems or as a component in responsive materials.
The 4-chloro position can be functionalized through cross-coupling reactions, such as the Suzuki or Stille coupling, to link the pyridine ring to other aromatic units. This strategy allows for the construction of extended π-conjugated systems, which are the cornerstone of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions can be exploited to create responsive materials. For example, the optical or electronic properties of a material containing this pyridinyl ketone could be modulated by the presence of specific metal ions, leading to applications in chemical sensing.
The development of functionalized pyridines is an active area of research for creating materials with tailored properties. nih.gov The versatility of this compound as a synthetic intermediate makes it a potentially valuable component in the design and synthesis of next-generation optoelectronic and responsive materials.
Mechanistic Studies of Reactions Involving 1 4 Chloro 2 Pyridinyl 1 Butanone
Kinetic Investigations and Rate Law Determination
No published studies were found that detail the kinetic parameters or determine the rate law for any reaction involving 1-(4-chloro-2-pyridinyl)-1-butanone. Such studies would be essential for understanding the factors that control the speed of its reactions.
Isotope Labeling Studies for Mechanistic Elucidation
There is no available information on the use of isotope labeling to probe the reaction mechanisms of this compound. Isotope studies are critical for tracking bond-forming and bond-breaking steps, which are fundamental to confirming a proposed reaction mechanism.
Stereochemical Analysis of Reaction Products
Information regarding the stereochemical analysis of products formed from reactions of this compound is not available. Since new chiral centers could potentially be formed in its reactions, the absence of stereochemical studies means that the three-dimensional structure of any resulting products is unknown.
Solvent Effects on Reaction Rates and Selectivity
No data has been published on how different solvents affect the rate and outcome of reactions involving this compound. Understanding solvent effects is crucial for optimizing reaction conditions and controlling product formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
